Pyridoxin-4,5-dimethylenedisulfid hydrochlorid [German]

Cholinergic Neurotransmission Nootropic Mechanisms Cognitive Enhancement

This is a semi-synthetic vitamin B6 analog, distinct from pyridoxine HCl. It lacks coenzyme activity but uniquely crosses the blood-brain barrier. It is essential for studies on HACU enhancement, hydroxyl radical scavenging, and GABAA/benzodiazepine receptor modulation, where pyridoxine and piracetam are ineffective.

Molecular Formula C8H10ClNOS2
Molecular Weight 235.8 g/mol
CAS No. 73987-24-3
Cat. No. B13764082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridoxin-4,5-dimethylenedisulfid hydrochlorid [German]
CAS73987-24-3
Molecular FormulaC8H10ClNOS2
Molecular Weight235.8 g/mol
Structural Identifiers
SMILESCC1=[NH+]C=C2CSSCC2=C1O.[Cl-]
InChIInChI=1S/C8H9NOS2.ClH/c1-5-8(10)7-4-12-11-3-6(7)2-9-5;/h2,10H,3-4H2,1H3;1H
InChIKeyOWQSCRAHATZPIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridoxin-4,5-dimethylenedisulfid Hydrochloride (CAS 73987-24-3): A Disulfide-Bridged Vitamin B6 Dimer with Unique Neurochemical Profile


Pyridoxin-4,5-dimethylenedisulfid hydrochlorid (CAS 73987-24-3), also known as pyritinol hydrochloride or pyrithioxine hydrochloride, is a semi-synthetic, water-soluble analog of vitamin B6 formed by linking two pyridoxine (vitamin B6) molecules via a disulfide bridge [1]. Unlike parent vitamin B6 vitamers, this compound is a dimer (C16H20N2O4S2) with enhanced lipophilicity due to its disulfide structure, which facilitates penetration across the blood-brain barrier . Critically, it does not possess vitamin B6 coenzyme activity and cannot be metabolically interconverted to active B6 forms [2], positioning it as a distinct pharmacophore for neurological and cognitive research rather than a nutritional supplement.

Why Pyridoxin-4,5-dimethylenedisulfid Hydrochloride Cannot Be Substituted with Standard Pyridoxine or Other Nootropics


Generic substitution with pyridoxine HCl (vitamin B6) or other nootropic agents such as piracetam is scientifically invalid for research requiring Pyridoxin-4,5-dimethylenedisulfid hydrochlorid. First, pyritinol exhibits a fundamentally different receptor interaction profile: it inhibits GABAA and benzodiazepine receptors (KD increases) without affecting binding site density (Bmax) [1], while pyridoxine serves as a coenzyme precursor with no direct receptor modulation. Second, pyritinol demonstrates unique cholinergic effects—it increases high-affinity choline uptake (HACU) and elevates cortical cGMP, whereas piracetam does not affect HACU [2]. Third, its radical-scavenging activity against hydroxyl radicals is absent in piracetam and oxiracetam [3]. These divergent mechanisms preclude simple interchangeability, making compound-specific procurement essential for replicating or extending published studies.

Quantitative Differentiation: Head-to-Head Performance of Pyridoxin-4,5-dimethylenedisulfid Hydrochloride vs. Comparators


Enhanced High-Affinity Choline Uptake (HACU) Compared to Piracetam

In a comparative study of nootropic drugs, pyritinol at a clinically relevant dose of 50 mg/kg/day for 6 days significantly increased high-affinity choline uptake (HACU) in the rat hippocampus, a key marker of cholinergic activity. In contrast, piracetam at 100 mg/kg/day produced no measurable effect on HACU [1]. This functional divergence demonstrates that pyritinol engages cholinergic transmission pathways not activated by piracetam.

Cholinergic Neurotransmission Nootropic Mechanisms Cognitive Enhancement

Hydroxyl Radical Scavenging Activity Absent in Piracetam and Oxiracetam

In an in vitro Fenton-type hydroxyl radical generating system, pyritinol exhibited robust protection against protein insolubilization, indicating potent hydroxyl radical scavenging activity. Electron spin resonance spectroscopy confirmed that millimolar concentrations of pyritinol competitively decreased the formation of spin adducts. In direct comparison, piracetam and oxiracetam provided no protection whatsoever against protein insolubilization [1].

Oxidative Stress Neuroprotection Free Radical Scavenging

GABAA and Benzodiazepine Receptor Affinity Reduction Without Bmax Alteration

Pyritinol at 100-200 µmol/L inhibited GABA binding to synaptosomal membrane receptors from rat brain, reducing receptor affinity (increased KD) without changing the number of binding sites (Bmax). The benzodiazepine receptor, functionally coupled to GABAA, was similarly affected. This specific inhibition profile—affinity reduction without binding site loss—is distinct from vitamin B6 (pyridoxine), which does not directly modulate GABA receptors [1].

GABAergic Modulation Receptor Pharmacology CNS Activation

Dose-Dependent Elevation of Cortical cGMP as Cholinergic Marker

Chronic oral administration of pyritinol (200, 600, and 1000 mg/kg/day for 16-23 days) dose-dependently increased cGMP levels in rat cortex by 25%, 42%, and 71%, respectively, compared to placebo [1]. cGMP serves as a postsynaptic marker for cholinergic system activity. This quantitative dose-response relationship provides a measurable benchmark for cholinergic enhancement not consistently reported for other B6 derivatives.

Cholinergic Signaling Second Messenger Cortical Activity

Blood ATP Elevation Following Acute Administration

Acute oral administration of pyritinol produced a dose-dependent increase in whole blood ATP content, a parameter associated with erythrocyte flexibility. Doses of 30, 100, and 300 mg/kg yielded ATP increases of 8%, 17%, and 20%, respectively, relative to placebo [1]. This metabolic effect is not a recognized property of parent vitamin B6 (pyridoxine), highlighting a distinct peripheral pharmacodynamic action.

Erythrocyte Flexibility Metabolic Marker ATP Modulation

Selective Anticonvulsant Efficacy in Neocortically Kindled Seizures

In a comparative assessment of nootropic anticonvulsant activity across multiple kindling models, pyritinol showed distinct efficacy patterns. In neocortically kindled rats, only vinpocetine and, to a lesser extent, pyritinol exhibited anticonvulsant effects; piracetam was ineffective in this model. In contrast, in pentylenetetrazole (PTZ)-kindled rats, all tested substances (piracetam, meclofenoxate, pyritinol, vinpocetine, methylglucamine orotate, naftidrofuryl) were effective [1]. This model-specific selectivity differentiates pyritinol's anticonvulsant profile from that of piracetam.

Epilepsy Models Kindling Anticonvulsant Screening

Validated Research Applications for Pyridoxin-4,5-dimethylenedisulfid Hydrochloride Based on Quantitative Evidence


Cholinergic Neurotransmission Studies Requiring HACU Modulation

Use Pyridoxin-4,5-dimethylenedisulfid hydrochlorid in rodent models to investigate high-affinity choline uptake (HACU) enhancement. As demonstrated in head-to-head comparisons, this compound significantly increases hippocampal HACU at 50 mg/kg/day, whereas piracetam (100 mg/kg/day) shows no effect [1]. This makes it the appropriate choice for experiments aimed at elucidating cholinergic mechanisms underlying cognitive enhancement or age-related cholinergic decline.

Hydroxyl Radical Scavenging and Oxidative Stress Protection Assays

Employ Pyridoxin-4,5-dimethylenedisulfid hydrochlorid as a positive control or test compound in in vitro hydroxyl radical scavenging assays (e.g., Fenton reaction systems). Unlike piracetam and oxiracetam, which provide no protection, this compound robustly prevents hydroxyl radical-induced protein insolubilization, as confirmed by electron spin resonance spectroscopy [2]. Suitable for neuroprotection and antioxidant mechanism studies.

GABA Receptor Affinity Modulation Studies

Utilize Pyridoxin-4,5-dimethylenedisulfid hydrochlorid in radioligand binding assays to investigate GABAA and benzodiazepine receptor affinity modulation. At 100-200 µmol/L, it reduces receptor affinity (increased KD) without altering Bmax [3]. This distinct pharmacological profile is not shared by vitamin B6 vitamers, making it essential for studies of GABAergic disinhibition or CNS activation mechanisms.

Neocortical Seizure and Kindling Model Screening

Select Pyridoxin-4,5-dimethylenedisulfid hydrochlorid for anticonvulsant screening in neocortical kindling models. Comparative data show it is effective in neocortically kindled rats, whereas piracetam is ineffective [4]. Researchers investigating model-specific antiepileptic mechanisms or screening compound libraries for neocortical seizure indications should prioritize this compound over piracetam.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyridoxin-4,5-dimethylenedisulfid hydrochlorid [German]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.